5-Fluoro-4-methyl-3-nitropyridin-2-ol
Description
5-Fluoro-4-methyl-3-nitropyridin-2-ol is a pyridine derivative featuring a hydroxyl group at position 2, a nitro group at position 3, a methyl group at position 4, and a fluorine atom at position 3. This compound combines electron-withdrawing (nitro, fluoro) and electron-donating (hydroxyl) groups, creating unique electronic and steric properties.
Properties
IUPAC Name |
5-fluoro-4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQTNXWOQVQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652062 | |
| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-68-9 | |
| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table summarizes key analogs and their physical properties derived from evidence:
Key Observations :
- Substituent Position Effects: The hydroxyl group’s position significantly impacts melting points. For example, 5-Fluoro-2-nitrophenol (2-OH) has a lower mp (34–37°C) than 3-Fluoro-4-nitrophenol (93–95°C), likely due to differences in hydrogen-bonding networks .
Reactivity and Functional Group Interactions
- Electrophilic Substitution : The nitro group (meta-directing) and fluorine (ortho/para-directing) compete in directing incoming electrophiles. In 3-Fluoro-2-nitropyridine, the nitro group at position 2 likely dominates, directing reactions to position 5 .
- Acidity: The hydroxyl group in this compound is expected to be more acidic than in non-fluorinated analogs due to the electron-withdrawing effects of fluorine and nitro groups.
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